(1-methyl-1H-indol-5-yl)methanol
Overview
Description
(1-methyl-1H-indol-5-yl)methanol: is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound features a methanol group attached to the 5-position of the indole ring, with a methyl group at the nitrogen atom.
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-methyl-1H-indol-5-yl)methanol. For instance, storage conditions can affect the stability of the compound . Additionally, the presence of other compounds, pH levels, temperature, and other factors in the compound’s environment could potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-indol-5-yl)methanol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . The specific conditions for synthesizing this compound would involve the use of appropriate starting materials and reaction conditions tailored to introduce the methanol and methyl groups at the desired positions.
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: (1-methyl-1H-indol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (1-methyl-1H-indol-5-yl)aldehyde or (1-methyl-1H-indol-5-yl)carboxylic acid .
Scientific Research Applications
Chemistry: (1-methyl-1H-indol-5-yl)methanol is used as a building block in organic synthesis to create more complex indole derivatives. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: In biological research, indole derivatives are studied for their potential therapeutic properties. This compound may be investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects .
Medicine: Indole derivatives are known for their pharmacological activities. This compound could be explored for its potential as a drug candidate or as a lead compound in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it a valuable intermediate in various manufacturing processes .
Comparison with Similar Compounds
Indole-3-carbinol: Another indole derivative with a hydroxymethyl group at the 3-position.
(1-methyl-1H-indol-3-yl)methanol: Similar structure but with the methanol group at the 3-position instead of the 5-position.
Indole-5-carboxaldehyde: An indole derivative with an aldehyde group at the 5-position.
Uniqueness: (1-methyl-1H-indol-5-yl)methanol is unique due to the specific positioning of the methanol and methyl groups on the indole ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
(1-methylindol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-6,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBLTQGXYITWTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640206 | |
Record name | (1-Methyl-1H-indol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448967-90-6 | |
Record name | 1-Methyl-1H-indole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=448967-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Methyl-1H-indol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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